molecular formula C8H8ClNO2 B1297078 Methyl 2-amino-6-chlorobenzoate CAS No. 41632-04-6

Methyl 2-amino-6-chlorobenzoate

Cat. No. B1297078
Key on ui cas rn: 41632-04-6
M. Wt: 185.61 g/mol
InChI Key: BXRYSXCIRIKKJV-UHFFFAOYSA-N
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Patent
US04404230

Procedure details

4.5 gm (0.212 mol) of methyl 6-chloro-2-nitro-benzoate were hydrogenated with Raney nickel in 1.8 liters of methanol until the calculated amount of hydrogen was absorbed. The filtered reaction mixture was evaporated in vacuo, and the residue was distilled in vacuo.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
1.8 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([C:8]([O:10][CH3:11])=[O:9])=[C:6]([N+:12]([O-])=O)[CH:5]=[CH:4][CH:3]=1.[H][H]>[Ni].CO>[Cl:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]([NH2:12])[C:7]=1[C:8]([O:10][CH3:11])=[O:9]

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
ClC1=CC=CC(=C1C(=O)OC)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]
Step Four
Name
Quantity
1.8 L
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was absorbed
CUSTOM
Type
CUSTOM
Details
The filtered reaction mixture
CUSTOM
Type
CUSTOM
Details
was evaporated in vacuo
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled in vacuo

Outcomes

Product
Name
Type
Smiles
ClC=1C=CC=C(C1C(=O)OC)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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